1-aminocyclopropane-1-carbothioamide hydrochloride
Description
1-Aminocyclopropane-1-carbothioamide hydrochloride is a cyclopropane derivative characterized by a carbothioamide (-C(S)NH₂) functional group and a hydrochloride salt. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
CAS No. |
1159733-30-8 |
|---|---|
Molecular Formula |
C4H9ClN2S |
Molecular Weight |
152.65 g/mol |
IUPAC Name |
1-aminocyclopropane-1-carbothioamide;hydrochloride |
InChI |
InChI=1S/C4H8N2S.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2,(H2,5,7);1H |
InChI Key |
XTHUSNGHLFXNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=S)N)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-aminocyclopropane-1-carbothioamide hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-Aminocyclopropane-1-carbothioamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Ethylene Regulation:
- The compound plays a crucial role in regulating ethylene production in plants. By modulating ethylene levels, it can influence various growth processes such as:
- Fruit Ripening: Enhances or delays the ripening process in fruits like tomatoes and bananas.
- Flowering: Affects flowering time and quality in ornamental plants.
Plant Growth Promotion:
- Research indicates that 1-aminocyclopropane-1-carbothioamide hydrochloride can promote root growth and enhance nutrient uptake, improving overall plant health and yield.
Biochemical Applications
Enzyme Modulation:
- The compound has been studied for its ability to inhibit or activate specific enzymes involved in plant metabolism. For instance, it can act as an inhibitor for ACC deaminase, impacting ethylene synthesis pathways.
Stress Response:
- Studies have shown that applying this compound can help plants manage abiotic stresses (e.g., drought, salinity) by enhancing their stress response mechanisms.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Effects of ACC on Tomato Ripening" | Investigated the impact of ACC on tomato fruit ripening | Found that higher concentrations accelerated ripening and improved flavor profile. |
| "Role of ACC in Stress Tolerance" | Examined how ACC affects plant responses to drought | Demonstrated that pre-treatment with ACC increased root biomass and water retention. |
| "ACC as a Growth Regulator" | Assessed the use of ACC in ornamental plants | Reported enhanced flowering and prolonged bloom duration in petunias. |
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. Its chemical properties allow it to function effectively as both a growth regulator and an enzyme modulator.
Mechanism of Action
The mechanism of action of 1-aminocyclopropane-1-carbothioamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The carbothioamide group in the target compound replaces oxygen with sulfur, increasing molecular weight and lipophilicity compared to ACC. This substitution may enhance membrane permeability and resistance to hydrolysis .
- Hydrochloride salts (e.g., ethyl ester hydrochloride) improve solubility in polar solvents, a critical factor for in vitro and in vivo studies .
Solubility and Stability
- ACC : Water-soluble (due to -COOH group) but prone to enzymatic conversion to ethylene in plants .
- Ethyl ACC Hydrochloride: Soluble in polar solvents (e.g., water, ethanol); ester group enhances stability against decarboxylation .
- This compound: Expected moderate water solubility (due to HCl salt) with higher lipid solubility than ACC, favoring blood-brain barrier penetration in drug design .
Pharmaceutical Development
Biological Activity
1-Aminocyclopropane-1-carbothioamide hydrochloride (ACCA) is a compound of significant interest in plant biology, particularly due to its role as a precursor in ethylene biosynthesis. Ethylene is a crucial plant hormone that regulates various physiological processes, including fruit ripening, senescence, and responses to biotic and abiotic stresses. This article explores the biological activity of ACCA, focusing on its biochemical pathways, physiological effects, and potential applications in agriculture.
Chemical Structure and Properties
ACCA is characterized by its unique cyclopropane structure, which contributes to its reactivity and biological functions. The compound can be represented as follows:
Biochemical Role
ACCA serves as an intermediate in the synthesis of ethylene from S-adenosyl-L-methionine (SAM). The conversion process involves several enzymes, including ACC synthase and ACC oxidase. These enzymes facilitate the transformation of ACC into ethylene, which is vital for plant growth and development.
Enzymatic Pathway
- ACC Synthase : Converts SAM to ACC.
- ACC Oxidase : Converts ACC to ethylene.
Physiological Effects
The biological activity of ACCA can be categorized into several key areas:
- Fruit Ripening : Ethylene, derived from ACCA, triggers ripening processes in fruits such as tomatoes and bananas.
- Stress Response : ACCA enhances plant resilience against environmental stressors like drought and pathogens by modulating ethylene production.
- Developmental Processes : It plays a role in seed germination and leaf senescence.
Case Study: ACCA in Maize
A recent study investigated the efficacy of ACCA in boosting maize's resilience against pathogens. The findings indicated that treatment with ACCA significantly enhanced the plant's defense mechanisms by modulating ethylene biosynthesis pathways. This resulted in improved resistance to necrotrophic pathogens while also promoting root hair growth and shoot development .
Table 1: Summary of Biological Activities
ACCA's action is mediated through various signaling pathways:
- Ethylene Signaling : Ethylene interacts with other hormones like abscisic acid (ABA) and jasmonic acid (JA), coordinating plant responses to stress.
- Transport Mechanisms : Research has identified specific transporters involved in the uptake and translocation of ACCA within plants, such as LHT1 .
Potential Applications
The understanding of ACCA's biological activity opens avenues for agricultural applications:
- Crop Management : Utilizing ACCA as a growth regulator could enhance crop yields by improving stress tolerance.
- Post-Harvest Technology : Manipulating ethylene levels through ACCA could optimize fruit ripening processes, extending shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
